molecular formula C18H19BrN2O B14537432 2H-Indol-2-one, 5-bromo-3-(diethylamino)-1,3-dihydro-3-phenyl- CAS No. 62095-35-6

2H-Indol-2-one, 5-bromo-3-(diethylamino)-1,3-dihydro-3-phenyl-

Cat. No.: B14537432
CAS No.: 62095-35-6
M. Wt: 359.3 g/mol
InChI Key: KHGHPLJVWCWZGG-UHFFFAOYSA-N
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Description

2H-Indol-2-one, 5-bromo-3-(diethylamino)-1,3-dihydro-3-phenyl- is a synthetic organic compound belonging to the indole family Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one, 5-bromo-3-(diethylamino)-1,3-dihydro-3-phenyl- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromoindole and diethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also involves stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one, 5-bromo-3-(diethylamino)-1,3-dihydro-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

2H-Indol-2-one, 5-bromo-3-(diethylamino)-1,3-dihydro-3-phenyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 5-bromo-3-(diethylamino)-1,3-dihydro-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-ethyl-1,3-dihydro-3-methyl-2H-indol-2-one
  • 5-Bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one
  • 3-Phenyl-1,3-dihydro-2H-indol-2-one

Uniqueness

2H-Indol-2-one, 5-bromo-3-(diethylamino)-1,3-dihydro-3-phenyl- stands out due to its unique combination of a bromine atom, a diethylamino group, and a phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

62095-35-6

Molecular Formula

C18H19BrN2O

Molecular Weight

359.3 g/mol

IUPAC Name

5-bromo-3-(diethylamino)-3-phenyl-1H-indol-2-one

InChI

InChI=1S/C18H19BrN2O/c1-3-21(4-2)18(13-8-6-5-7-9-13)15-12-14(19)10-11-16(15)20-17(18)22/h5-12H,3-4H2,1-2H3,(H,20,22)

InChI Key

KHGHPLJVWCWZGG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1(C2=C(C=CC(=C2)Br)NC1=O)C3=CC=CC=C3

Origin of Product

United States

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